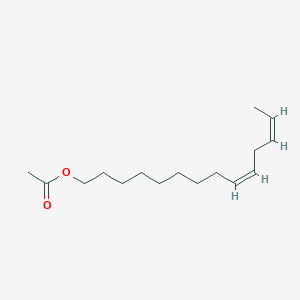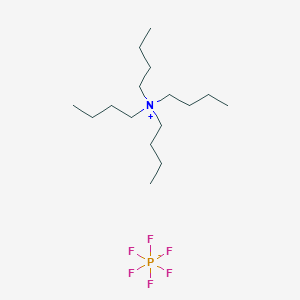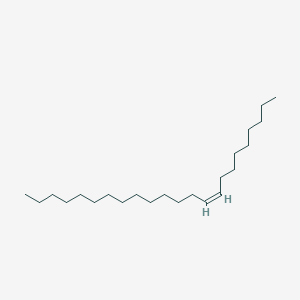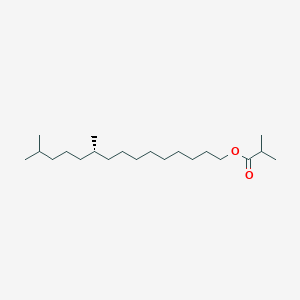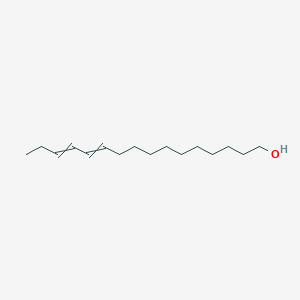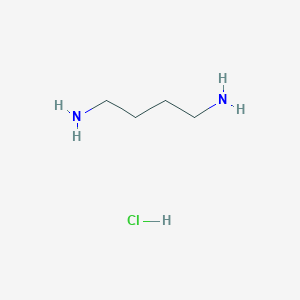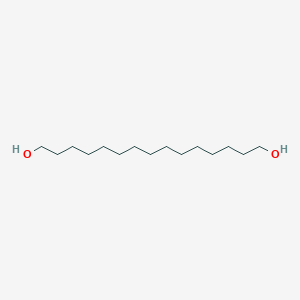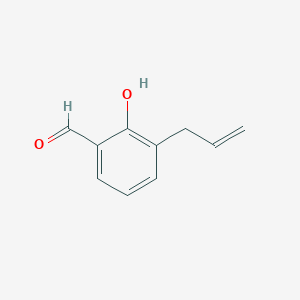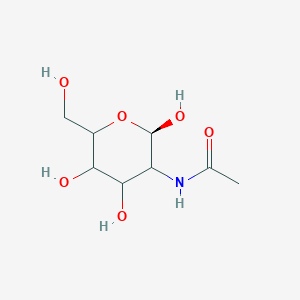
キチン, 実用グレード
概要
説明
Triacetylchitotriose is a chitin oligosaccharide composed of three N-acetylglucosamine units linked by β(1→4) glycosidic bonds . It is a derivative of chitin, which is a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi . Triacetylchitotriose is known for its ability to inhibit lysozyme, an enzyme that breaks down bacterial cell walls .
科学的研究の応用
Triacetylchitotriose has a wide range of applications in scientific research:
作用機序
Triacetylchitotriose exerts its effects primarily through the inhibition of lysozyme . It binds to the active site of lysozyme, preventing the enzyme from breaking down bacterial cell walls . This inhibition is crucial for studying the role of lysozyme in various biological processes and for developing potential therapeutic agents .
生化学分析
Biochemical Properties
Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .
Cellular Effects
Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .
Dosage Effects in Animal Models
The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine
Metabolic Pathways
Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .
Transport and Distribution
Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .
Subcellular Localization
The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .
準備方法
Synthetic Routes and Reaction Conditions
Triacetylchitotriose can be synthesized through the acetylation of chitotriose, which is derived from chitin. The acetylation process involves the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and results in the formation of triacetylchitotriose with high purity .
Industrial Production Methods
Industrial production of triacetylchitotriose involves the enzymatic hydrolysis of chitin using chitinases, followed by acetylation . This method is preferred due to its environmental friendliness and efficiency in producing high-purity triacetylchitotriose .
化学反応の分析
Types of Reactions
Triacetylchitotriose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by chitinases to produce N-acetylglucosamine.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: Triacetylchitotriose can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using chitinases at neutral pH and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: N-acetylglucosamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
類似化合物との比較
Similar Compounds
Chitotriose: The non-acetylated form of triacetylchitotriose, which also serves as a substrate for chitinases.
N-acetylglucosamine: The monomeric unit of chitin and a product of triacetylchitotriose hydrolysis.
Chitosan: A deacetylated derivative of chitin with different solubility and biological properties.
Uniqueness
Triacetylchitotriose is unique due to its specific structure, which allows it to inhibit lysozyme effectively . Its acetylated form provides distinct chemical properties compared to other chitin derivatives, making it valuable for various research and industrial applications .
特性
| { "Design of the Synthesis Pathway": "Chitin can be synthesized through a process called deacetylation of chitin. This process involves the removal of the acetyl groups from chitin, resulting in a polymer called chitosan. Chitosan can then be further deacetylated to produce chitin.", "Starting Materials": [ "Chitin", "Sodium hydroxide (NaOH)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Chitin is mixed with NaOH and heated at a temperature of 120-140°C for several hours.", "The mixture is then cooled and filtered to remove any insoluble impurities.", "Acetic acid is added to the filtrate to neutralize the NaOH and adjust the pH to around 6-7.", "The resulting chitosan is then recovered by precipitation with an alcohol such as ethanol or isopropyl alcohol.", "Chitosan can be further deacetylated by treating it with NaOH at a temperature of 90-100°C for several hours.", "The resulting chitin can be purified by washing with water and drying." ] } | |
CAS番号 |
1398-61-4 |
分子式 |
C24H41N3O16 |
分子量 |
627.6 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |
InChIキー |
WZZVUHWLNMNWLW-VFCSDQTKSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
物理的記述 |
Solid |
同義語 |
Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of chitin?
A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]
Q2: What are the physical properties of chitin?
A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]
Q3: What is the difference between chitin and chitosan?
A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]
Q4: What are the main biological roles of chitin?
A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]
Q5: How do plants defend themselves against fungal pathogens that utilize chitin?
A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []
Q6: How do some fungi evade the plant's chitinase defense mechanism?
A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]
Q7: Are there other mechanisms by which fungi counteract plant chitinases?
A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []
Q8: How do chitin particles interact with macrophages?
A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []
Q9: What are some potential applications of chitin and chitosan in biomedicine?
A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:
- Tissue engineering: As scaffolds for tissue regeneration [, ]
- Drug delivery: As carriers for controlled drug release [, ]
- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]
- Bone substitution: As biocompatible and osteoconductive materials [, ]
Q10: How can chitin and chitosan be modified for specific applications?
A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []
Q11: What are the advantages of using insects as a source of chitin?
A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []
Q12: What are the different types of chitinases?
A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]
Q13: How do chitinases break down chitin?
A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]
Q14: What factors can affect chitinase activity?
A14: Several factors can influence chitinase activity, including:
- pH: Chitinases typically have an optimum pH range for activity. [, , ]
- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]
- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []
- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []
Q15: How can chitinase activity be measured?
A15: Various methods are available to measure chitinase activity, including:
- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []
- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]
- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []
Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?
A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]
Q17: Can the activity and substrate specificity of chitinases be modified?
A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []
Q18: What are some future directions for chitin research?
A18: Future research on chitin could focus on:
- Developing novel chitin-based materials with improved properties and functionalities. [, ]
- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []
- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]
- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []
- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





